2-(3-Bromo-2-fluorophenyl)propanoic acid 2-(3-Bromo-2-fluorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13517535
InChI: InChI=1S/C9H8BrFO2/c1-5(9(12)13)6-3-2-4-7(10)8(6)11/h2-5H,1H3,(H,12,13)
SMILES: CC(C1=C(C(=CC=C1)Br)F)C(=O)O
Molecular Formula: C9H8BrFO2
Molecular Weight: 247.06 g/mol

2-(3-Bromo-2-fluorophenyl)propanoic acid

CAS No.:

Cat. No.: VC13517535

Molecular Formula: C9H8BrFO2

Molecular Weight: 247.06 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromo-2-fluorophenyl)propanoic acid -

Specification

Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
IUPAC Name 2-(3-bromo-2-fluorophenyl)propanoic acid
Standard InChI InChI=1S/C9H8BrFO2/c1-5(9(12)13)6-3-2-4-7(10)8(6)11/h2-5H,1H3,(H,12,13)
Standard InChI Key LQTCWMJGZSGOGG-UHFFFAOYSA-N
SMILES CC(C1=C(C(=CC=C1)Br)F)C(=O)O
Canonical SMILES CC(C1=C(C(=CC=C1)Br)F)C(=O)O

Introduction

Overview of the Compound

2-(3-Bromo-2-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrFO2C_9H_8BrFO_2. It belongs to the class of substituted propanoic acids, characterized by a phenyl ring with bromine and fluorine substituents. This compound has diverse applications in research and industry due to its unique chemical structure and reactivity.

Laboratory Synthesis

The synthesis of 2-(3-Bromo-2-fluorophenyl)propanoic acid typically involves:

  • Bromination: A precursor, such as 2-fluorophenylpropanoic acid, is brominated using bromine in the presence of a catalyst.

  • Reaction Conditions: Controlled temperatures and solvents are used to ensure selective substitution at the desired position on the phenyl ring.

Industrial Production

Industrial-scale production employs advanced techniques like:

  • Continuous Flow Reactors: For efficient bromination and fluorination.

  • Purification Methods: Techniques such as crystallization or chromatography are used to achieve high purity.

Chemistry

  • Used as a building block for synthesizing complex organic molecules.

  • Serves as a precursor in halogenated aromatic compound synthesis.

Biology

  • Investigated for potential antimicrobial and anticancer properties due to its halogenated structure.

Medicine

  • Explored as a pharmaceutical intermediate, particularly in drug discovery efforts targeting halogen-substituted compounds.

Specialty Chemicals

  • Utilized in producing materials with specific chemical or physical properties.

Mechanism of Action

The biological activity of this compound is influenced by:

  • Halogen Substituents: Bromine and fluorine enhance reactivity and binding affinity to biological targets.

  • Interactions with Cellular Pathways: The compound may modulate enzyme activity or disrupt cellular processes, contributing to its observed effects.

Comparison with Similar Compounds

CompoundDifferences in StructurePotential Impact on Properties
2-(3-Bromo-2-chlorophenyl)propanoic acidSubstitution of chlorine for fluorineAlters reactivity and biological activity
2-(3-Bromo-2-methylphenyl)propanoic acidMethyl group replaces fluorineReduces electronegativity
2-(3-Bromo-2-nitrophenyl)propanoic acidNitro group replaces fluorineIncreases polarity and potential activity

Research Insights

Recent studies have highlighted:

  • The compound’s potential as a pharmaceutical intermediate, particularly in anticancer research .

  • Its role in developing novel materials with enhanced chemical properties .

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